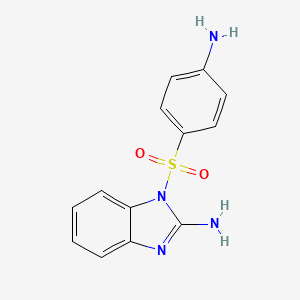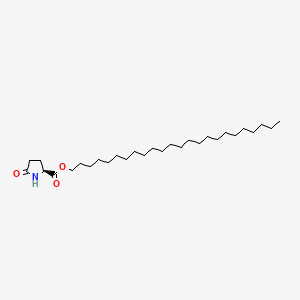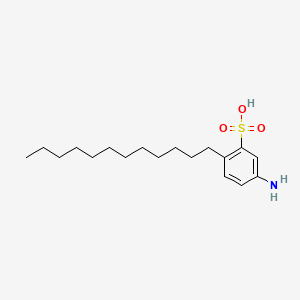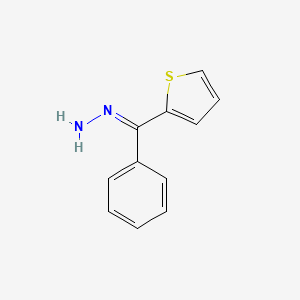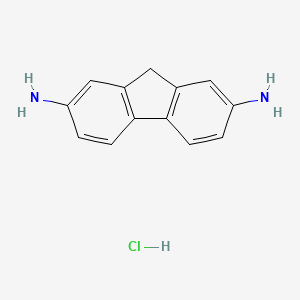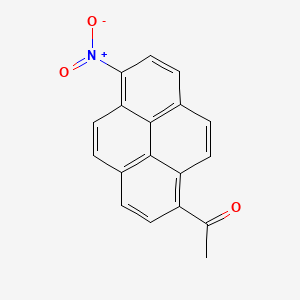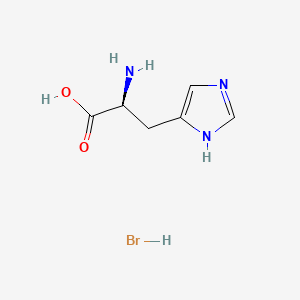
L-Histidine monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to L-Histidine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide can replace the bromide ion.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: L-Histidine.
Substitution: Various substituted histidine derivatives.
Applications De Recherche Scientifique
L-Histidine monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in protein synthesis and enzyme activity studies.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.
Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.
Mécanisme D'action
L-Histidine monohydrobromide exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation.
Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.
Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.
Comparaison Avec Des Composés Similaires
L-Histidine monohydrobromide can be compared with other histidine derivatives such as:
L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.
L-Histidine nitrate: Contains a nitrate ion and is used in different applications.
L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.
Uniqueness
This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
51783-76-7 |
|---|---|
Formule moléculaire |
C6H10BrN3O2 |
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |
Clé InChI |
RVYRILWYWNKBGI-JEDNCBNOSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
